MK-7246
Vue d'ensemble
Description
MK-7246 is an antagonist of the prostaglandin D2 (PGD2; ) receptor CRTH2/DP2 (Ki = 2.5 nM). It is selective for CRTH2/DP2 over DP1, the PGF2α receptor (FP), the PGI2 receptor (IP), and the thromboxane A2 (TP) receptor (Kis = 373, >25,100, >23,030, and 3,804 nM, respectively), as well as the PGE2 receptor subtypes 1-4 (EP1-4; Kis = 7,668-23,330 nM). MK-7246 inhibits 13,14-dihydro-15-keto-PGD2-induced inhibition of cAMP formation in HEK293 cells expressing human CRTH2/DP2 (IC50 = 3 nM). It also inhibits 13,14-dihydro-15-keto-PGD2-induced eosinophil shape change (IC50 = 2.2 nM) and CD11b upregulation on eosinophils and basophils in isolated human whole blood (IC50s = 6.2 and 5.4 nM, respectively). MK-7246 (1 mg/kg) decreases antigen-induced late-phase bronchoconstriction and completely prevents airway hyperresponsiveness in sheep.
MK-7246 is a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist. MK-7246 is used for the treatment of respiratory diseases.
Applications De Recherche Scientifique
Positron Emission Tomography (PET) Imaging
MK-7246 has been used in Positron Emission Tomography (PET) imaging of the Beta-Cell Surface Marker GPR44 . It is radiolabeled with the positron emitter fluorine-18 for preclinical evaluation using cell lines, mice, rats, and human pancreatic cells . This makes it a promising radioactive probe for GPR44-directed PET imaging .
Monitoring Beta-Cell Mass
The transmembrane G protein-coupled receptor GPR44 has been identified as a biomarker for monitoring beta-cell mass . MK-7246 is a GPR44 antagonist that selectively binds to GPR44 with high affinity and good pharmacokinetic properties .
Diabetes Research
The progressive loss of beta-cell mass is a hallmark of diabetes . Non-invasive nuclear medicinal imaging techniques such as PET using radiation-emitting tracers like MK-7246 have been suggested as more viable methodologies to visualize and quantify the beta-cell mass with sufficient sensitivity .
PET Tracer Evaluation
MK-7246 was radiolabeled with carbon-11 and the resulting PET tracer [11C]MK-7246 was evaluated in a pig model and in vitro cell lines . The [11C]MK-7246 compound demonstrated mainly hepatobiliary excretion with a clearly defined pancreas, no spillover from adjacent tissues, and pancreatic binding .
Visualization of Beta-Cell Mass (BCM)
[11C]MK-7246 showed strong potential as a PET ligand candidate for visualization of beta-cell mass (BCM) and clinical translation of this methodology is ongoing .
Pharmacological Characterization
MK-7246 has been characterized to have high affinity for the human, monkey, dog, rat, and mouse CRTH2 . It interacts with CRTH2 in a reversible manner, exhibits high selectivity over all prostanoid receptors as well as 157 other receptors and enzymes, acts as a full antagonist on recombinant and endogenously expressed CRTH2, demonstrates good oral bioavailability and metabolic stability in various animal species, yields ex vivo blockade of CRTH2 on eosinophils in monkeys and sheep, and significantly blocks antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness in sheep .
Synthetic Evolution
The development of different synthetic routes to MK-7246 has been reported . The syntheses were initially designed as an enabling tool for Medicinal Chemistry colleagues in order to rapidly explore structure-activity relationships (SAR) and to procure the first milligrams of diverse target .
Mécanisme D'action
Target of Action
MK-7246, also known as X0LHZ71TLK, is a potent and selective antagonist of the Chemoattractant Receptor-Homologous Molecule Expressed on T-Helper Type 2 Cells (CRTH2) . CRTH2 is a G protein-coupled receptor that plays a significant role in modulating inflammatory responses in various conditions such as asthma, allergic rhinitis, and atopic dermatitis .
Mode of Action
MK-7246 interacts with CRTH2 in a reversible manner . It exhibits high selectivity over all prostanoid receptors as well as 157 other receptors and enzymes . As a full antagonist, it blocks the action of endogenously expressed CRTH2 .
Biochemical Pathways
The primary biochemical pathway affected by MK-7246 is the inflammatory response pathway mediated by CRTH2 . By blocking CRTH2, MK-7246 can modulate the inflammatory responses that are typically seen in conditions like asthma, allergic rhinitis, and atopic dermatitis .
Pharmacokinetics
MK-7246 demonstrates good oral bioavailability and metabolic stability in various animal species . It has been found that genetic polymorphisms in UGT2B17, the major enzyme responsible for MK-7246 metabolism, can dramatically affect the pharmacokinetics of MK-7246 . Individuals with the UGT2B17*2/*2 genotype, who possess no UGT2B17 protein, had significantly greater mean dose-normalized values of area under the plasma concentration–time curve (AUC) and peak concentration of MK-7246 .
Result of Action
The primary result of MK-7246’s action is the blockade of CRTH2 on eosinophils in monkeys and sheep . This blockade significantly reduces antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness in sheep . In addition, MK-7246 has been radiolabeled for preclinical evaluation using cell lines, mice, rats, and human pancreatic cells .
Action Environment
The action of MK-7246 can be influenced by genetic factors, specifically the presence of certain polymorphisms in the UGT2B17 gene . These genetic variations can lead to dramatic differences in the pharmacokinetics of MK-7246, affecting its bioavailability and metabolic stability
Propriétés
IUPAC Name |
2-[(7R)-7-[(4-fluorophenyl)sulfonyl-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-21(25)26)17-4-2-3-5-19(17)24(20)13-15/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCAGRAKUAAYDY-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido(1,2-a)indole-10-acetic acid, 7-(((4-fluorophenyl)sulfonyl)methylamino)-6,7,8,9-tetrahydro-, (7R)- | |
CAS RN |
1218918-62-7 | |
Record name | MK-7246 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218918627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-7246 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MK-7246 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0LHZ71TLK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.